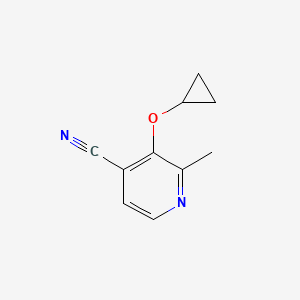
(2-Cyclopropoxy-4-nitrophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-4-nitrophenyl)methanamine typically involves the reaction of 2-cyclopropoxy-4-nitrobenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxy-4-nitrophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Cyclopropoxy-4-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-4-nitrophenyl)methanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect various biochemical pathways, although detailed studies on the exact mechanisms are limited .
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopropoxy-2-nitrophenyl)methanamine: Similar in structure but with different positioning of the cyclopropoxy and nitro groups.
(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride: Shares some structural similarities but contains different functional groups.
Uniqueness
(2-Cyclopropoxy-4-nitrophenyl)methanamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its cyclopropoxy group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2-cyclopropyloxy-4-nitrophenyl)methanamine |
InChI |
InChI=1S/C10H12N2O3/c11-6-7-1-2-8(12(13)14)5-10(7)15-9-3-4-9/h1-2,5,9H,3-4,6,11H2 |
InChI Key |
JEQJTHYGJOVLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B14811116.png)

![4-(2-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid](/img/structure/B14811124.png)
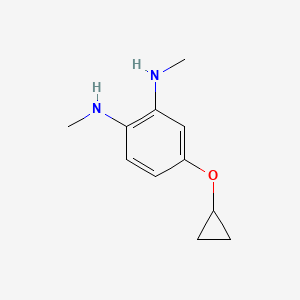
![(R)-N-(1-(Azepan-3-yl)-7-chloro-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide hydrochloride](/img/structure/B14811137.png)
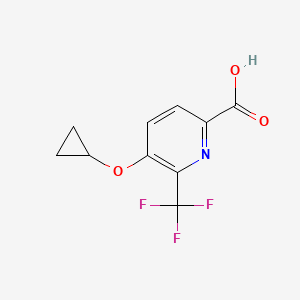
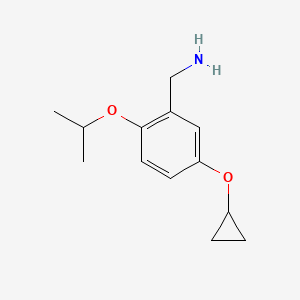
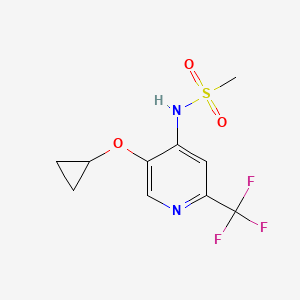
![Ethanone, 1,1'-[(1-methylethylidene)di-4,1-phenylene]bis-](/img/structure/B14811162.png)
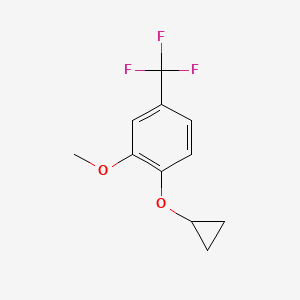
![N-benzyl-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14811175.png)
